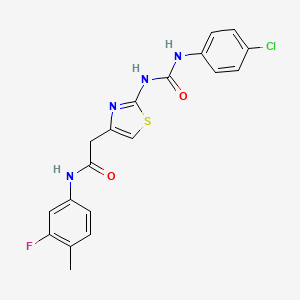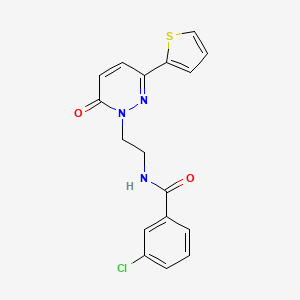
3-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyridazine derivatives and has shown promising results in various studies.
Scientific Research Applications
Synthesis and Anti-inflammatory Activity
The compound has been studied for its potential in the synthesis of anti-inflammatory agents. Research by Kalsi et al. (1990) involved the preparation of various benzamides, including compounds structurally related to 3-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide, which were tested for anti-inflammatory activity (Kalsi et al., 1990).
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds like pyridazine analogs, closely related to the compound , have shown significant pharmaceutical importance. Sallam et al. (2021) synthesized and analyzed a compound involving chloro and pyridazine groups, highlighting their potential in drug development (Sallam et al., 2021).
Potential Antimicrobial Activities
Karanth et al. (2018) focused on synthesizing novel Schiff base benzamides for antimicrobial applications. Their research highlights the potential of benzamide derivatives in combating microbial infections (Karanth et al., 2018).
Antimicrobial and Antioxidant Activities
Flefel et al. (2018) prepared novel pyridine derivatives, closely related to the compound , which exhibited antimicrobial and antioxidant activities. This suggests a potential application in pharmaceuticals and health-related fields (Flefel et al., 2018).
Cardiotonic Activities
Wang et al. (2008) synthesized derivatives of pyridazinone, a similar compound, showing clear cardiotonic effects. This suggests potential applications in cardiovascular medicine (Wang et al., 2008).
properties
IUPAC Name |
3-chloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-13-4-1-3-12(11-13)17(23)19-8-9-21-16(22)7-6-14(20-21)15-5-2-10-24-15/h1-7,10-11H,8-9H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFURKCTBWKZLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

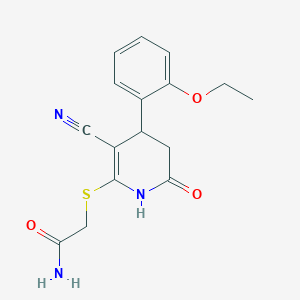

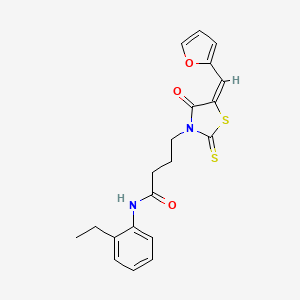
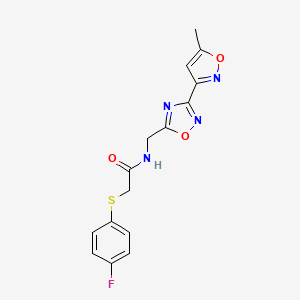
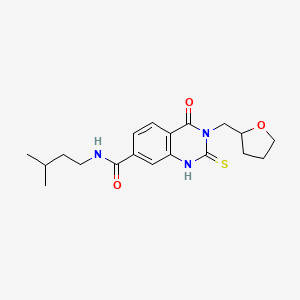

![2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]-6-pyridin-4-ylpyridine-3-carbonitrile](/img/structure/B2374314.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2374315.png)

![N-[2-(4-chlorophenyl)ethyl]-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2374317.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2374318.png)
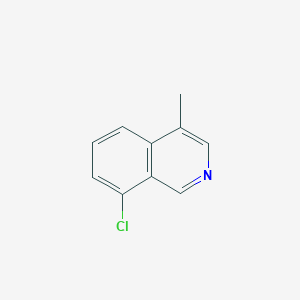
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2374322.png)
